N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole group at position 2, a methyl group at position 4, and a carboxamide linkage at position 3. The carboxamide nitrogen is further connected to a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group.
Properties
Molecular Formula |
C18H16N6O2S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H16N6O2S/c1-11-14(27-18(19-11)24-9-5-6-10-24)16(25)21-17-20-15(22-23-17)12-7-3-4-8-13(12)26-2/h3-10H,1-2H3,(H2,20,21,22,23,25) |
InChI Key |
ZLVAWJIOWSRANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the triazole, thiazole, and pyrrole rings. Common synthetic routes may involve the use of reagents such as hydrazine, thioamides, and substituted anilines under specific reaction conditions like refluxing in solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For instance, it could inhibit fungal cell wall synthesis or viral replication by targeting key enzymes.
Comparison with Similar Compounds
N-[4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Structural Differences : Replaces the 1,2,4-triazole with a 1,2,3-triazole core and substitutes the pyrrole group with a 2-ethoxyphenyl moiety.
BMS-883559 ()
- Structure : Contains a 1,2-oxazol-4-yl group linked to a piperazine ring instead of the triazole-thiazole system.
- Functional Relevance : Designed as a broad-spectrum agent, suggesting that the target compound’s triazole-thiazole scaffold might similarly target diverse biological pathways .
Analogues with Oxadiazole Replacements
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ()
- Key Variations : Substitutes the 1,2,4-triazole with a 1,2,4-oxadiazole ring and introduces a phenylisoxazole group.
- Pharmacological Inference: Oxadiazoles are known for improved metabolic stability and bioavailability compared to triazoles, which may suggest trade-offs in the target compound’s design .
Antimicrobial Triazole-Thioether Derivatives ()
Compounds such as 8b and 10a feature triazole-thioether linkages and pyridinyl substituents.
- Activity Correlation : These derivatives exhibit antimicrobial activity, implying that the target compound’s triazole-thiazole framework could be optimized for similar applications .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- The 2-methoxyphenyl group in the target compound may confer selectivity for aromatic interaction sites in enzymes, akin to patented thiazolecarboxamide derivatives () .
- Replacement of triazole with oxadiazole () or 1,2,3-triazole () highlights the balance between metabolic stability and target binding efficiency.
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and thiazole moiety, which are known for their diverse biological activities.
Molecular Formula: C15H13N5O2
Molecular Weight: 295.302 g/mol
InChIKey: [Insert InChIKey here]
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
These results suggest that the compound may inhibit cell proliferation effectively and induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have also been evaluated for their antimicrobial effects. For instance, studies indicate that certain triazoles can inhibit the growth of pathogenic bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and may disrupt cellular processes critical for cancer cell survival.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on MCF7 Cell Line: A derivative similar to the compound under investigation was tested against the MCF7 breast cancer cell line, showing an IC50 value of 0.01 µM. This indicates potent activity compared to standard chemotherapeutic agents.
- Antimicrobial Efficacy: A study evaluated the antimicrobial properties against various pathogens, demonstrating significant inhibition at low concentrations (MIC values ranging from 8 µg/mL to 32 µg/mL), suggesting potential for therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
